molecular formula C23H24N2O3 B2812994 1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097924-88-2

1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2812994
CAS No.: 2097924-88-2
M. Wt: 376.456
InChI Key: LHLWGPATVMXSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines an azetidine ring with a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of 3,3-diphenylpropanoyl chloride, which is then reacted with azetidine to form the intermediate 1-(3,3-diphenylpropanoyl)azetidine. This intermediate is subsequently reacted with pyrrolidine-2,5-dione under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but generally involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

  • 1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione shares similarities with other azetidine and pyrrolidine derivatives, such as 1-(3,3-diphenylpropanoyl)azetidine and pyrrolidine-2,5-dione.
  • Other related compounds include various substituted azetidines and pyrrolidines, which may have different functional groups attached to the core structure.

Uniqueness:

  • The combination of the azetidine ring with the pyrrolidine-2,5-dione moiety in this compound provides unique chemical properties, such as enhanced stability and reactivity.
  • This compound’s specific structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-[[1-(3,3-diphenylpropanoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-21-11-12-22(27)25(21)16-17-14-24(15-17)23(28)13-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLWGPATVMXSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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